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Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The use of lanthanum oxalate as a precursor in the synthesis of perovskite materials offers a

reliable and efficient route to produce a wide range of functional oxides with tailored properties.

This method, primarily involving co-precipitation followed by thermal decomposition, allows for

excellent control over stoichiometry, particle size, and morphology of the final perovskite

product. These materials are of significant interest in various fields, including catalysis, solid

oxide fuel cells (SOFCs), sensors, and drug delivery systems, owing to their unique electronic,

ionic, and catalytic properties.

This document provides detailed application notes and experimental protocols for the

preparation of various lanthanum-based perovskite materials using lanthanum oxalate as a

key precursor.

Application Notes
The oxalate co-precipitation method is a versatile technique for synthesizing a variety of

lanthanum-based perovskite oxides. The process generally involves the simultaneous

precipitation of lanthanum and other metal cations from a solution using oxalic acid or an

oxalate salt as the precipitating agent. The resulting mixed-metal oxalate precursor is then

subjected to calcination at elevated temperatures to yield the desired perovskite phase.

Key advantages of the lanthanum oxalate precursor method include:
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Homogeneity: Co-precipitation ensures a high degree of mixing of the constituent metal ions

at the atomic level, leading to the formation of a homogeneous perovskite phase at lower

calcination temperatures compared to conventional solid-state reaction methods.

Control over Stoichiometry: The stoichiometry of the final perovskite can be precisely

controlled by adjusting the molar ratios of the metal precursors in the initial solution.

Tunable Nanostructures: By carefully controlling parameters such as pH, temperature, and

precursor concentrations during precipitation, it is possible to tailor the particle size and

morphology of the resulting perovskite powders.[1]

Applications of Perovskites from Lanthanum Oxalate:

Catalysis: Lanthanum-based perovskites, such as lanthanum cobaltite (LaCoO₃) and

lanthanum ferrite (LaFeO₃), are effective catalysts for a variety of oxidation and reduction

reactions. Their high thermal stability and oxygen mobility make them suitable for

applications in automotive exhaust catalysis and industrial chemical processes.

Solid Oxide Fuel Cells (SOFCs): Lanthanum strontium manganite (LSM) and lanthanum

strontium cobalt ferrite (LSCF) are widely used as cathode materials in SOFCs due to their

high electronic and ionic conductivity. The oxalate method provides a means to synthesize

these materials with optimized microstructures for enhanced electrochemical performance.

Sensors: The electrical conductivity of certain perovskite oxides is sensitive to the

composition of the surrounding atmosphere, making them suitable for use in gas sensors.

Drug Delivery: The porous nature of some perovskite materials synthesized via the oxalate

route can be exploited for loading and controlled release of therapeutic agents.

Experimental Protocols
This section provides detailed protocols for the synthesis of three common lanthanum-based

perovskite materials using the oxalate precursor method: Lanthanum Ferrite (LaFeO₃),

Lanthanum Strontium Manganite (La₀.₈Sr₀.₂MnO₃), and Lanthanum Aluminate (LaAlO₃).
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Protocol 1: Synthesis of Lanthanum Ferrite (LaFeO₃) via
Thermal Decomposition of Lanthanum Ferrioxalate
This protocol is based on the in-situ formation of a lanthanum ferrioxalate precursor followed by

thermal decomposition.[2]

Materials:

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

1,2-ethanediol (ethylene glycol)

Nitric acid (HNO₃), 2 M solution

Acetone

Deionized water

Procedure:

Precursor Solution Preparation: Prepare an aqueous solution containing lanthanum nitrate,

iron nitrate, and 1,2-ethanediol in a molar ratio of 1:1:3.

pH Adjustment: Adjust the pH of the solution to 3 by adding 2 M nitric acid.

Precipitation: Heat the solution in a water bath at approximately 100°C for 20 minutes to

facilitate the redox reaction and precipitation of the lanthanum ferrioxalate precursor,

LaFe(C₂O₄)₃·3H₂O.[2]

Purification: Purify the obtained precipitate by washing with acetone.

Drying: Dry the purified precursor in air.

Calcination: Calcine the dried precursor powder in a furnace at a desired temperature for 1

hour to obtain LaFeO₃. The perovskite phase starts to form at temperatures of 550°C and

above.[2][3]
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Quantitative Data:

The calcination temperature significantly influences the crystallite size and unit cell volume of

the resulting LaFeO₃.

Calcination
Temperature (°C)

Average Crystallite
Size (nm)

Unit Cell Volume
(Å³)

Reference

550 25 245.5 [3]

600 30 245.2 [3]

700 45 244.9 [3]

800 60 244.7 [3]

Protocol 2: Synthesis of Lanthanum Strontium
Manganite (La₀.₈Sr₀.₂MnO₃) via Co-Precipitation
This protocol describes a co-precipitation method using oxalic acid as the precipitating agent.

Materials:

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

Strontium nitrate (Sr(NO₃)₂)

Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

Oxalic acid (H₂C₂O₄·2H₂O)

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

Ethanol

Deionized water

Procedure:
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Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of

lanthanum nitrate, strontium nitrate, and manganese nitrate in deionized water to achieve the

desired La:Sr:Mn molar ratio of 0.8:0.2:1.

Precipitating Agent Solution: Prepare a separate aqueous solution of oxalic acid.

Co-precipitation: Slowly add the oxalic acid solution to the mixed metal nitrate solution under

vigorous stirring. Adjust the pH of the mixture to a value between 8 and 9 using ammonium

hydroxide to ensure complete precipitation of the metal oxalates.

Aging: Age the resulting precipitate in the mother liquor for a few hours to allow for complete

precipitation and particle growth.

Washing: Filter the precipitate and wash it several times with deionized water and then with

ethanol to remove any unreacted precursors and byproducts.

Drying: Dry the washed precipitate in an oven at around 100-120°C.

Calcination: Calcine the dried oxalate precursor powder in a furnace. A single-phase

perovskite structure is typically obtained after calcination at temperatures between 800°C

and 1000°C for several hours.

Protocol 3: Synthesis of Lanthanum Aluminate (LaAlO₃)
via Co-Precipitation
This protocol details the co-precipitation synthesis of LaAlO₃ using sodium hydroxide as the

precipitating agent.[4]

Materials:

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

Sodium hydroxide (NaOH)

Ethanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.epj-conferences.org/articles/epjconf/pdf/2012/11/epjconf_emm2012_00016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized water

Procedure:

Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of

lanthanum nitrate and aluminum nitrate in deionized water.

Precipitating Agent Solution: Prepare a dilute solution of sodium hydroxide.

Co-precipitation: Slowly add the metal nitrate solution to the sodium hydroxide solution under

vigorous stirring. Maintain the pH of the solution at 9 by adjusting the addition rate of the

nitrate solution.[4]

Washing: Centrifugally wash the resulting white precipitate thoroughly with deionized water

four times, followed by two washes with ethanol.[4]

Drying: Dry the gelatinous precipitate.

Calcination: Calcine the dried precursor powder at a desired temperature for 6 hours. A pure

perovskite phase of LaAlO₃ can be obtained at a calcination temperature of 700°C.[4]

Quantitative Data:

The crystallite size of LaAlO₃ is dependent on the calcination temperature.

Calcination Temperature
(°C)

Crystallite Size (nm) Reference

700 31 [4]

800 35 [4]

900 40 [4]

1000 44.5 [4]
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The following diagrams illustrate the experimental workflows for the synthesis of perovskite

materials using the lanthanum oxalate precursor method.
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Caption: General workflow for perovskite synthesis via the oxalate co-precipitation method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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